molecular formula C26H43N11O11 B12407381 (3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide

(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide

Cat. No.: B12407381
M. Wt: 685.7 g/mol
InChI Key: RHCKWFJMGYTBAE-WKKYRGIJSA-N
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Description

The compound (3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide is a complex organic molecule with a variety of functional groups, including amino, hydroxyl, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the formation of the tetrazacyclohexadecane ring system, followed by the introduction of the amino and hydroxyl groups. Key reagents used in these steps include amino acids, protecting groups, and various catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazacyclohexadecane derivatives and molecules with similar functional groups, such as:

  • (3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide
  • Trifluorotoluene

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific biological activities and chemical reactivity. This makes it a valuable tool for researchers exploring new therapeutic agents and biochemical pathways.

Properties

Molecular Formula

C26H43N11O11

Molecular Weight

685.7 g/mol

IUPAC Name

(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide

InChI

InChI=1S/C26H43N11O11/c27-3-1-16(40)18(42)6-19(43)33-13-7-31-24(47)20(12-2-4-30-25(28)36-12)37-23(46)14(8-32-26(29)48)34-21(44)11(9-38)5-17(41)15(10-39)35-22(13)45/h8,11-13,15-16,18,20,38-40,42H,1-7,9-10,27H2,(H,31,47)(H,33,43)(H,34,44)(H,35,45)(H,37,46)(H3,28,30,36)(H3,29,32,48)/b14-8-/t11-,12+,13-,15-,16+,18+,20-/m0/s1

InChI Key

RHCKWFJMGYTBAE-WKKYRGIJSA-N

Isomeric SMILES

C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)C[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H]([C@@H](CCN)O)O)N

Canonical SMILES

C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)CC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)O)N

Origin of Product

United States

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